molecular formula C15H16N2O4 B2584469 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid CAS No. 1050090-58-8

4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2584469
CAS No.: 1050090-58-8
M. Wt: 288.303
InChI Key: VYAMTPDDEXXDBO-UHFFFAOYSA-N
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Description

4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a cyanocyclopentyl group, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Carbamoylation: The cyanocyclopentyl group is then reacted with an isocyanate to form the carbamoyl linkage.

    Methoxylation: The intermediate product is then reacted with methoxy reagents to introduce the methoxy group.

    Benzoic acid attachment: Finally, the benzoic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to amines or the carbamoyl group to amides.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, amides.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Similar structure but with a chlorine atom instead of the cyanocyclopentyl group.

    4-Methoxybenzoic acid: Lacks the carbamoyl and cyanocyclopentyl groups.

    4-Cyanobenzoic acid: Contains a cyanide group but lacks the carbamoyl and methoxy groups.

Uniqueness

4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c16-10-15(7-1-2-8-15)17-13(18)9-21-12-5-3-11(4-6-12)14(19)20/h3-6H,1-2,7-9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAMTPDDEXXDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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